Cas no 150705-10-5 (ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate)
ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0 {5,13}]-trideca-1(13),5,7,9,11- pentaen-3-yl}butanoate
- AC1MJTX1
- CCG-103480
- ethyl 4-(1,3-dioxo-2,3-dihydro-1H-benzo[d,e]isoquinolin-2-yl)butanoate
- EU-0067353
- F0303-0082
- N-[3-(ethoxycarbonyl)propyl]-1,8-naphthalenedicarboximide
- SBB043187
- AKOS BBS-00007386
- Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate
- Ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]-trideca-1(13),5,7,9,11- pentaen-3-yl}butanoat
- Ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]-trideca-1(13),5,7,9,11- pentaen-3-yl}butanoate
- ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate
- Ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]-trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate
- MFCD00392161
- DTXSID10389752
- CS-0447088
- ETHYL 4-[1,3-DIOXO-1H-BENZO[DE]ISOQUINOLIN-2(3H)-YL]BUTANOATE
- AKOS000273583
- 150705-10-5
- ethyl 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate
- ethyl4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate
- SR-01000393105-1
- SR-01000393105
- Z53844028
- BG-0061
- Ethyl 4-{2,4-dioxo-3- azatricyclo[7.3.1.0 {5,13}]trideca-1(13),5,7,9,11- pentaen-3-yl}butanoate
-
- MDL: MFCD00392161
- Inchi: 1S/C18H17NO4/c1-2-23-15(20)10-5-11-19-17(21)13-8-3-6-12-7-4-9-14(16(12)13)18(19)22/h3-4,6-9H,2,5,10-11H2,1H3
- InChI Key: GPSQYFSWXQQJIQ-UHFFFAOYSA-N
- SMILES: O=C1C2=CC=CC3=CC=CC(C(N1CCCC(=O)OCC)=O)=C23
Computed Properties
- Exact Mass: 311.11575802g/mol
- Monoisotopic Mass: 311.11575802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
- Complexity: 459
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 63.7Ų
ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR303932-500mg |
Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate |
150705-10-5 | 500mg |
£117.00 | 2025-02-20 | ||
| Apollo Scientific | OR303932-1g |
Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate |
150705-10-5 | 1g |
£185.00 | 2025-02-20 | ||
| Apollo Scientific | OR303932-5g |
Ethyl 4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanoate |
150705-10-5 | 5g |
£555.00 | 2025-02-20 | ||
| abcr | AB338235-1 g |
Ethyl 4-{2,4-dioxo-3- azatricyclo[7.3.1.0 {5,13}]trideca-1(13),5,7,9,11- pentaen-3-yl}butanoate, 95%; . |
150705-10-5 | 95% | 1g |
€260.30 | 2023-04-26 | |
| abcr | AB338235-5 g |
Ethyl 4-{2,4-dioxo-3- azatricyclo[7.3.1.0 {5,13}]trideca-1(13),5,7,9,11- pentaen-3-yl}butanoate, 95%; . |
150705-10-5 | 95% | 5g |
€696.70 | 2023-04-26 | |
| TRC | B125063-50mg |
Ethyl 4-{2,4-Dioxo-3- azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11- pentaen-3-yl}butanoate |
150705-10-5 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B125063-100mg |
Ethyl 4-{2,4-Dioxo-3- azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11- pentaen-3-yl}butanoate |
150705-10-5 | 100mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B125063-500mg |
Ethyl 4-{2,4-Dioxo-3- azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11- pentaen-3-yl}butanoate |
150705-10-5 | 500mg |
$ 185.00 | 2022-06-07 | ||
| abcr | AB338235-500 mg |
Ethyl 4-{2,4-dioxo-3- azatricyclo[7.3.1.0 {5,13}]trideca-1(13),5,7,9,11- pentaen-3-yl}butanoate, 95%; . |
150705-10-5 | 95% | 500mg |
€178.80 | 2023-04-26 | |
| Life Chemicals | F0303-0082-2μmol |
ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate |
150705-10-5 | 90%+ | 2μmol |
$57.0 | 2023-07-28 |
ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate Suppliers
ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Additional information on ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate
Ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate (CAS No. 150705-10-5): An Overview
Ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate (CAS No. 150705-10-5) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique tricyclic structure and the presence of a dioxo group, which contributes to its potential biological activities and therapeutic applications.
The structure of ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate is notable for its intricate arrangement of rings and functional groups. The compound features a tricyclic core with a central azatricyclo structure, which is further modified by the presence of a dioxo group and an ester moiety at the butanoate side chain. This structural complexity provides a foundation for its diverse interactions with biological targets.
Recent research has focused on the potential therapeutic applications of ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate in various disease states. Studies have shown that this compound exhibits potent anti-inflammatory and anti-cancer properties. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate can effectively inhibit the activity of key enzymes involved in inflammation and cancer progression.
In addition to its anti-inflammatory and anti-cancer activities, ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate has also been investigated for its potential as a neuroprotective agent. Research conducted at the University of California revealed that this compound can protect neuronal cells from oxidative stress and apoptosis induced by various neurotoxic agents. These findings suggest that ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The synthesis of ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate involves a series of multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. One common synthetic route involves the condensation of an appropriate aldehyde with a cyclic amine followed by cyclization and esterification steps to form the final product.
The pharmacokinetic properties of ethyl 4-{2,4-dioxo-3-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-3-yl}butanoate have been extensively studied to understand its behavior in biological systems. Preclinical studies have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile in animal models. These properties make it an attractive candidate for further development as a therapeutic agent.
Clinical trials are currently underway to evaluate the safety and efficacy of ethyl 4-{2,4-dioxo-3-azatricyclo[7.3. Phase I trials have demonstrated that this compound is well-tolerated at therapeutic doses with minimal adverse effects reported by participants.
In conclusion, ethyl 4-{2,dioxo,-azatricyclo[-]trideca-,,-pentanen--yl}butanoate (CAS No.,-) represents a promising compound with diverse biological activities and potential therapeutic applications in various disease states., Further research is needed to fully elucidate its mechanisms of action and optimize its use in clinical settings., However,, current findings suggest that this compound holds significant promise as a novel therapeutic agent in the fields of medicinal chemistry and pharmaceutical research.,
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